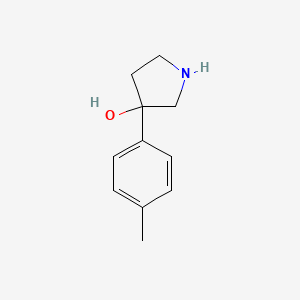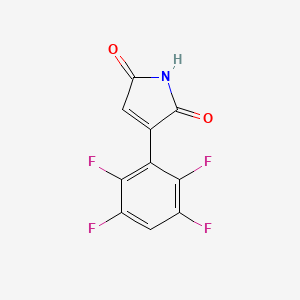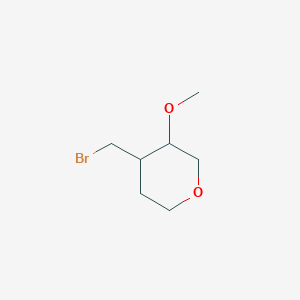
4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a bromomethyl group attached to the fourth carbon and a methoxy group attached to the third carbon of the tetrahydropyran ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran typically involves the bromination of 3-methoxytetrahydro-2H-pyran. One common method includes the use of hydrobromic acid (HBr) in the presence of a solvent such as dichloromethane. The reaction is carried out at elevated temperatures, usually around 60-65°C, for several hours to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various functionalized compounds.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of potential pharmaceuticals.
Medicine: It has applications in the synthesis of drug candidates, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-3-methoxytetrahydro-2H-pyran
- 4-(Iodomethyl)-3-methoxytetrahydro-2H-pyran
- 4-(Hydroxymethyl)-3-methoxytetrahydro-2H-pyran
Comparison
Compared to its analogs, 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran is unique due to the presence of the bromine atom, which imparts higher reactivity in nucleophilic substitution reactions
Properties
Molecular Formula |
C7H13BrO2 |
|---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
4-(bromomethyl)-3-methoxyoxane |
InChI |
InChI=1S/C7H13BrO2/c1-9-7-5-10-3-2-6(7)4-8/h6-7H,2-5H2,1H3 |
InChI Key |
OREIHDVPJUHSPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCCC1CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride)](/img/structure/B11767069.png)

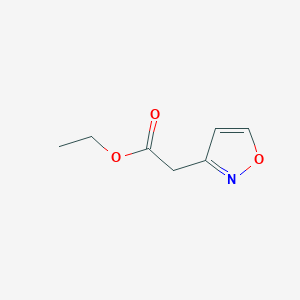
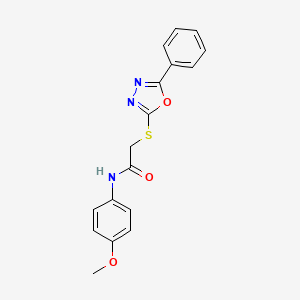
![calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B11767099.png)
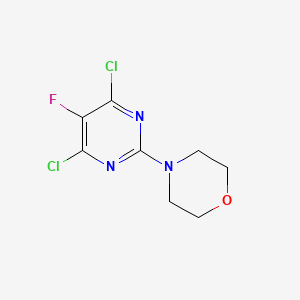
![7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11767110.png)
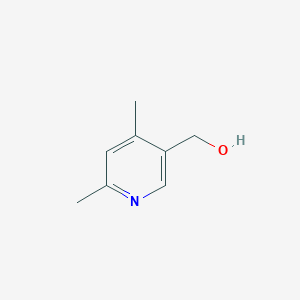

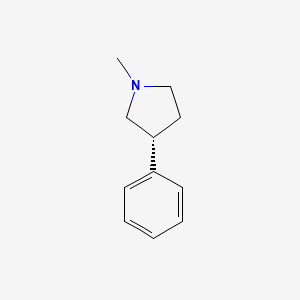
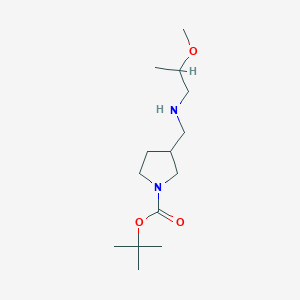
![(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B11767136.png)
